![molecular formula C20H32N4O2 B2886646 N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 941995-16-0](/img/structure/B2886646.png)
N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
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Description
N1-(tert-butyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H32N4O2 and its molecular weight is 360.502. The purity is usually 95%.
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Scientific Research Applications
Photochemical and Thermal Synthesis
A study by Bonnet et al. (2003) on the synthesis and characterization of polypyridine ruthenium(II) complexes, involving similar chemical functionalities, demonstrated their potential in photochemical and thermal reactions. These complexes, characterized by their stability under irradiation conditions, could pave the way for investigating the compound 's role in similar reactions, highlighting its utility in synthesizing new materials or as a catalyst in specific chemical transformations (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).
Computational and Spectroscopic Studies
The work by Salassa et al. (2008) on rhenium(I) complexes containing N,N-bidentate ligands provides a basis for understanding how the electronic structure and photophysical properties of similar compounds can be fine-tuned for desired outcomes. This suggests potential research applications of our compound in developing materials with specific optical properties or in studying charge transfer mechanisms (Salassa, Garino, Albertino, Volpi, Nervi, Gobetto, & Hardcastle, 2008).
Lithiation and Functionalization
Research by Bonnet et al. (2001) on the lithiation of magnesiated bases on substituted pyridines offers insights into the chemical reactivity and potential functionalization pathways of compounds with similar structural features. This highlights the compound's relevance in synthetic organic chemistry, particularly in the selective functionalization of molecules for creating complex organic structures (Bonnet, Mongin, Trécourt, & Quéguiner, 2001).
Genotoxicity Assessment
A study on the genotoxic effects of certain compounds by Chen et al. (2008) implies that similar chemical entities could be assessed for their DNA interaction capabilities. While this particular research focused on hydrocarbons, the methodology and findings could be applied to assess the genotoxic potential of our compound, contributing to safety evaluations in pharmacological or material science contexts (Chen, Hseu, Liang, Kuo, & Chen, 2008).
properties
IUPAC Name |
N'-tert-butyl-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O2/c1-20(2,3)22-19(26)18(25)21-14-17(24-12-6-7-13-24)15-8-10-16(11-9-15)23(4)5/h8-11,17H,6-7,12-14H2,1-5H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXHJUVJLCLILD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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